molecular formula C22H28N2O2 B1667777 Brefonalol CAS No. 104051-20-9

Brefonalol

Cat. No.: B1667777
CAS No.: 104051-20-9
M. Wt: 352.5 g/mol
InChI Key: YYUZPBGIBVJYSI-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Brefonalol involves several key steps. The compound’s chemical formula is C22H28N2O2, and it has a molar mass of 352.478 g·mol−1 . The preparation typically involves the following synthetic route:

    Starting Materials: The synthesis begins with the appropriate quinoline derivative and a phenylethanolamine derivative.

    Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain this compound in its pure form.

Chemical Reactions Analysis

Brefonalol undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group in this compound can be oxidized to form corresponding ketones or aldehydes under specific conditions.

    Reduction: The compound can be reduced to form secondary amines or alcohols.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups, depending on the reagents and conditions used.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Cardiovascular Research

Brefonalol's primary application lies in cardiovascular research, where it serves as a model compound to study the effects of beta-blockers on the cardiovascular system. It is particularly relevant in investigating:

  • Hypertension : Studies have shown that beta-blockers can effectively lower blood pressure in patients with hypertension. This compound's mechanism of action involves blocking beta-adrenergic receptors, leading to decreased heart workload and vasodilation .
  • Arrhythmias : The compound has been evaluated for its potential to manage arrhythmias by stabilizing heart rhythm through its beta-blocking properties .
  • Angina Pectoris : this compound may also be beneficial in treating angina pectoris by reducing myocardial oxygen demand and improving exercise tolerance in patients .

Pharmacological Studies

Research involving this compound contributes to understanding the pharmacodynamics and pharmacokinetics of beta-adrenergic antagonists. Its unique properties compared to other beta-blockers, such as propranolol and atenolol, allow researchers to explore:

  • Vasodilating Properties : Unlike many traditional beta-blockers, this compound exhibits vasodilating effects, which can be an area of exploration for developing new antihypertensive therapies.
  • Receptor Interactions : As a model compound, this compound is used to study interactions with beta-adrenergic receptors, providing insights into receptor binding affinity and efficacy.

Development of New Therapeutics

The compound serves as a reference point in the development of new beta-adrenergic antagonists. Its unique characteristics may inspire modifications or new formulations aimed at enhancing therapeutic efficacy while minimizing side effects associated with conventional beta-blockers .

Case Study 1: Hypertension Management

A clinical trial involving patients with mild to moderate hypertension demonstrated that treatment with this compound resulted in significant reductions in both systolic and diastolic blood pressure over a 12-week period. The study utilized a randomized controlled design to ensure reliability in results, comparing this compound with placebo controls .

Case Study 2: Arrhythmia Treatment

In a cohort study focusing on patients with atrial fibrillation, this compound was administered alongside standard care. Results indicated improved heart rate control and reduced episodes of arrhythmia compared to baseline measurements, highlighting its potential role in managing this condition effectively .

Biological Activity

Brefonalol is a synthetic compound known for its diverse biological activities, particularly in pharmacological contexts. Originally developed as a beta-blocker for the treatment of glaucoma, recent studies have highlighted its potential beyond ocular applications, including anti-inflammatory, analgesic, and metabolic effects. This article delves into the biological activity of this compound, summarizing key research findings, methodologies, and implications for future studies.

This compound exhibits multiple mechanisms of action that contribute to its biological activity:

  • Beta-Adrenergic Receptor Blockade : As a beta-blocker, this compound inhibits the action of catecholamines on beta-adrenergic receptors, leading to reduced heart rate and blood pressure.
  • Tyrosine Phosphatase Inhibition : It has been shown to inhibit tyrosine phosphatase 1B, which plays a crucial role in insulin signaling pathways. This inhibition may enhance glucose uptake and insulin secretion in pancreatic cells .
  • Anti-Inflammatory Effects : this compound demonstrates anti-inflammatory properties by modulating cytokine production and decreasing oxidative stress markers .

Summary of Biological Activities

The following table summarizes the various biological activities attributed to this compound based on current research:

Activity Methodology Findings
Tyrosine Phosphatase InhibitionColorimetric assaysSignificant inhibition observed
Glucose UptakeCell-based assaysEnhanced glucose uptake in treated cells
Insulin SecretionBioluminescent assaysIncreased insulin secretion in response to this compound
Anti-Inflammatory ActivityCytokine assaysReduced levels of TNF-α and IL-1β in treated models
Analgesic ActivityRadioligand binding assaysModulated pain response in animal models

Study 1: Insulin Secretion Enhancement

A study investigated the effect of this compound on insulin secretion using isolated pancreatic islets. The results indicated that this compound significantly increased insulin release in response to glucose stimulation. The mechanism was linked to enhanced calcium influx through voltage-gated calcium channels, suggesting a potential role in diabetes management.

Study 2: Anti-Inflammatory Properties

In an animal model of inflammation induced by carrageenan, this compound was administered to evaluate its anti-inflammatory effects. The study found that treatment with this compound resulted in a marked reduction in paw edema compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells and lower levels of pro-inflammatory cytokines.

Study 3: Analgesic Effects

A separate investigation focused on the analgesic properties of this compound using a formalin-induced pain model. Results demonstrated that this compound significantly reduced pain scores during both the early and late phases of the formalin test. The analgesic effect was attributed to its action on central nervous system pathways involved in pain modulation.

Conclusion and Future Directions

This compound exhibits promising biological activities that extend beyond its initial use as a beta-blocker for glaucoma. Its ability to enhance insulin secretion, inhibit inflammatory responses, and modulate pain pathways positions it as a candidate for further research in metabolic disorders and inflammatory diseases.

Future studies should focus on:

  • Clinical Trials : Conducting human clinical trials to assess the efficacy and safety of this compound in various therapeutic contexts.
  • Mechanistic Studies : Elucidating the precise molecular mechanisms underlying its diverse biological effects.
  • Comparative Studies : Evaluating this compound against other compounds with similar activities to determine its relative effectiveness.

Q & A

Basic Research Questions

Q. How can I structure a research question to investigate Brefonalol’s pharmacological mechanisms?

  • Methodological Answer : Use the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to define scope. For example:

  • Population: In vitro cell lines or animal models (e.g., hypertensive rats).
  • Intervention: this compound administration at varying doses.
  • Comparison: Placebo or standard treatment (e.g., propranolol).
  • Outcome: Changes in blood pressure, receptor binding affinity, or metabolic pathways.
  • Time: Acute (hours) vs. chronic (weeks) effects.
    Ensure alignment with gaps in existing literature (e.g., unexplored signaling pathways) .

Q. What experimental design principles should guide studies on this compound’s efficacy?

  • Methodological Answer :

  • Control Groups : Include positive/negative controls to validate assay sensitivity (e.g., known agonists/antagonists for target receptors).
  • Randomization and Blinding : Minimize bias in animal or clinical trials by randomizing treatment assignments and blinding assessors .
  • Dose-Response Curves : Test multiple doses to establish therapeutic windows and EC50/IC50 values. Use software like GraphPad Prism for nonlinear regression analysis .

Q. How to address ethical considerations in human trials involving this compound?

  • Methodological Answer :

  • Informed Consent : Clearly explain risks/benefits, especially for vulnerable populations (e.g., hypertensive patients).
  • Data Anonymization : Remove personally identifiable information from datasets.
  • IRB Approval : Submit protocols to institutional review boards, detailing participant selection criteria (e.g., age, comorbidities) and exit criteria for adverse events .

Q. What are robust methods for collecting and validating this compound-related data?

  • Methodological Answer :

  • Triangulation : Combine HPLC purity assays, NMR spectroscopy, and in vivo efficacy tests to cross-validate compound quality and activity.
  • Pre-Testing Surveys : Pilot surveys or assays with small sample sizes to refine protocols (e.g., optimizing ELISA conditions for biomarker detection) .

Q. How to conduct a literature review focused on this compound’s molecular targets?

  • Methodological Answer :

  • Database Selection : Use PubMed, Scopus, and specialized repositories (e.g., ChEMBL) with keywords like “this compound AND adrenergic receptors.”
  • Gap Analysis : Identify understudied areas (e.g., off-target effects on potassium channels) using tools like VOSviewer for co-citation networks .

Advanced Research Questions

Q. How to resolve contradictions in this compound’s reported efficacy across studies?

  • Methodological Answer :

  • Re-Analyze Study Designs : Compare methodologies (e.g., differences in animal models, dosing schedules, or endpoint measurements).
  • Power Analysis : Assess if underpowered studies (small sample sizes) led to false negatives/positives.
  • Principal Contradiction Analysis : Determine if conflicting results arise from a dominant factor (e.g., metabolic enzyme variability in test populations) .

Q. What statistical approaches ensure robust interpretation of this compound’s dose-response data?

  • Methodological Answer :

  • Hierarchical Modeling : Account for nested variables (e.g., multiple assays per subject).
  • Multiple Testing Corrections : Apply Benjamini-Hochberg adjustments to minimize false discoveries in omics datasets (e.g., transcriptomic profiling).
  • Bayesian Inference : Use prior data (e.g., historical EC50 values) to refine posterior probability estimates .

Q. How to ensure reproducibility in this compound’s preclinical validation?

  • Methodological Answer :

  • Detailed Protocols : Document batch-to-batch variability in compound synthesis (e.g., HPLC chromatograms, elemental analysis).
  • Open Science Practices : Share raw data and code repositories (e.g., GitHub) for independent verification.
  • Cross-Lab Validation : Collaborate with independent labs to replicate key findings using identical materials .

Q. How to distinguish correlation from causation in observational studies on this compound’s long-term effects?

  • Methodological Answer :

  • Mendelian Randomization : Use genetic variants as instrumental variables to infer causality in epidemiological data.
  • Counterfactual Analysis : Simulate outcomes under hypothetical interventions (e.g., "What if this compound exposure were halved?").
  • Sensitivity Testing : Evaluate if unmeasured confounders (e.g., diet, comorbidities) could explain observed associations .

Q. How to contextualize this compound’s findings within broader pharmacological frameworks?

  • Methodological Answer :
  • Comparative Meta-Analysis : Pool data across similar compounds (e.g., beta-blockers) to identify class-wide trends.
  • Mechanistic Network Models : Map this compound’s targets onto pathways (e.g., cAMP signaling) using tools like STRING or KEGG.
  • Expert Elicitation : Engage domain specialists to assess clinical relevance (e.g., translational potential for resistant hypertension) .

Properties

IUPAC Name

6-[1-hydroxy-2-[(2-methyl-4-phenylbutan-2-yl)amino]ethyl]-3,4-dihydro-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O2/c1-22(2,13-12-16-6-4-3-5-7-16)23-15-20(25)18-8-10-19-17(14-18)9-11-21(26)24-19/h3-8,10,14,20,23,25H,9,11-13,15H2,1-2H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYUZPBGIBVJYSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCC1=CC=CC=C1)NCC(C2=CC3=C(C=C2)NC(=O)CC3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20869414
Record name Brefonalol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20869414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103880-26-8, 104051-20-9
Record name 6-[2-[(1,1-Dimethyl-3-phenylpropyl)amino]-1-hydroxyethyl]-3,4-dihydro-2(1H)-quinolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103880-26-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Brefonalol [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104051209
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Brefonalol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20869414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BREFONALOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DVO6SSG9S3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A solution of 1.4 g (0.006 mole) of 3,4-dihydro-6-(alpha,alpha-dihydroxy-acetyl)-quinolin-2-(1H)-one and 1.37 g (0.008 mole) of 1,1-dimethyl-3-phenyl-propanamine in 60 ml of ethanol and 30 ml of dimethylformamide is heated to 80° C. for 2 hours and, after cooling to room temperature, about 1.5 g of sodium borohydride are gradually added. After 2 hours, the mixture is acidified with acetic acid and the solvent is evaporated off in vacuo. After being rendered alkaline with 2N sodium hydroxide solution, the residue is extracted with methylene chloride. The residue of the organic phase is purified by column chromatography on silica gel (CHCl3 /MeOH 93/7).
Name
3,4-dihydro-6-(alpha,alpha-dihydroxy-acetyl)-quinolin-2-(1H)-one
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
1.37 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Dioxirane, ethylmethyl-
Brefonalol
Dioxirane, ethylmethyl-
Dioxirane, ethylmethyl-
Brefonalol
Dioxirane, ethylmethyl-
Brefonalol
Dioxirane, ethylmethyl-
Dioxirane, ethylmethyl-
Brefonalol
Dioxirane, ethylmethyl-
Brefonalol
Dioxirane, ethylmethyl-
Dioxirane, ethylmethyl-
Brefonalol

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